An In-depth Technical Guide to the Structure Elucidation of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
An In-depth Technical Guide to the Structure Elucidation of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Foreword
The dibenzo[b,d]pyran-6-one scaffold is a core structure in a class of compounds known as urolithins, which are metabolites produced by the human gut microbiota from ellagic acid and ellagitannins found in fruits and nuts.[1][2] While urolithins themselves, such as Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one), are the subject of extensive research, their hydrogenated analogues represent an important chemical space for exploring structure-activity relationships. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of a key hydrogenated derivative: 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.
This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of methods to explain the scientific rationale behind the analytical strategy, ensuring a self-validating and logical workflow. We will proceed from synthesis to definitive spectroscopic confirmation, integrating mass spectrometry and a suite of one- and two-dimensional NMR experiments to leave no ambiguity in the final structural assignment.
Securing the Analyte: A Synthetic Approach
The causality of this experimental choice lies in its efficiency for forming the coumarin core. The reaction proceeds by reacting resorcinol (providing the hydroxylated aromatic ring) with ethyl 2-oxocyclohexanecarboxylate (providing the second aromatic ring precursor and the aliphatic portion). ZrCl₄ acts as a potent Lewis acid to catalyze the condensation and subsequent cyclization to form the lactone ring of the benzo[c]chromen-one system.[3]
Experimental Protocol: Synthesis
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Reactant Mixing: In a round-bottom flask, combine resorcinol (10 mmol) and ethyl 2-oxocyclohexanecarboxylate (11 mmol).
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Catalyst Addition: Carefully add Zirconium(IV) chloride (ZrCl₄, 7.5 mmol) to the mixture.
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Reaction: Heat the mixture at 85°C for 30 minutes under neat conditions (without solvent).[3]
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Precipitation: Upon completion, allow the mixture to cool slightly and pour it into 20 mL of ice-cold water. A precipitate will form.
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Isolation: Filter the resulting solid and wash with cold water to remove any unreacted resorcinol and catalyst residues.
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Drying: Dry the light-yellow powder under vacuum to yield the final product, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. Further purification can be achieved by recrystallization if necessary.
Foundational Analysis: Mass Spectrometry
Mass spectrometry (MS) provides the first crucial pieces of evidence: the compound's molecular weight and elemental formula. For a novel or synthesized compound, this is a non-negotiable step to confirm that the desired chemical transformation has occurred.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: We employ HRMS, typically using a Time-of-Flight (TOF) or Orbitrap analyzer, over standard quadrupole MS because of its ability to measure mass-to-charge ratios (m/z) to four or more decimal places.[4] This high accuracy allows for the unambiguous determination of the elemental formula, a critical self-validating step. The molecular formula for 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is C₁₃H₁₂O₄. The calculated exact mass for the neutral molecule is 232.0736 Da. We would expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
Table 1: Predicted HRMS Data
| Ion | Formula | Calculated m/z | Observed m/z (Expected) |
| [M+H]⁺ | [C₁₃H₁₃O₄]⁺ | 233.0808 | ~233.0808 ± 5 ppm |
| [M-H]⁻ | [C₁₃H₁₁O₄]⁻ | 231.0663 | ~231.0663 ± 5 ppm |
| [M+Na]⁺ | [C₁₃H₁₂O₄Na]⁺ | 255.0628 | ~255.0628 ± 5 ppm |
Tandem Mass Spectrometry (MS/MS)
Expertise & Causality: MS/MS provides structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting fragment ions are characteristic of the molecule's structure. For the benzo[c]chromen-6-one core, characteristic losses include CO (28 Da) and CO₂ (44 Da) from the lactone ring. The fragmentation of the tetrahydro- portion is expected to involve retro-Diels-Alder (RDA) reactions, a common pathway for cyclohexene-like structures.
Caption: Proposed MS/MS fragmentation pathway for the target compound.
The Definitive Proof: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A combination of 1D and 2D NMR experiments provides a complete picture of the carbon skeleton and the connectivity of all atoms. For this analysis, the sample would be dissolved in a deuterated solvent such as DMSO-d₆, which is excellent for observing exchangeable protons like the one from the hydroxyl group.[1]
¹H NMR Spectroscopy: The Proton Environment
Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).
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Aromatic Region (δ 6.5-8.0 ppm): The resorcinol-derived ring will display three protons. We expect a doublet, a doublet of doublets, and another doublet, characteristic of a 1,2,4-trisubstituted benzene ring. The specific coupling constants (J-values) will confirm their relative positions.
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Aliphatic Region (δ 1.5-3.0 ppm): The tetrahydro- ring contains eight protons on four methylene (CH₂) groups. Due to the rigidity of the fused ring system, these protons will not be equivalent and will likely appear as complex multiplets.
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Hydroxyl Proton (δ ~9.0-10.0 ppm): The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and temperature dependent. Its broadness is due to chemical exchange.
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Causality: The ¹³C NMR spectrum shows the number of unique carbon atoms. Using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) further helps in distinguishing between CH₃, CH₂, CH, and quaternary carbons.
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Carbonyl Carbon (δ ~160-170 ppm): The lactone carbonyl carbon is highly deshielded and appears far downfield.
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Aromatic/Olefinic Carbons (δ ~100-160 ppm): We expect 6 signals for the aromatic carbons. The carbon bearing the hydroxyl group and the oxygen of the lactone will be the most downfield in this region.
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Aliphatic Carbons (δ ~20-40 ppm): The four methylene carbons of the saturated ring will appear in the upfield region.
2D NMR: Assembling the Puzzle
Expertise & Causality: 2D NMR experiments are essential for connecting the individual signals observed in the 1D spectra into a coherent molecular structure. They are the ultimate self-validating system for connectivity.
This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing the connectivity within the aliphatic and aromatic spin systems.
Caption: Expected ¹H-¹H COSY correlations for the aromatic (yellow) and aliphatic (green) rings.
The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the most reliable way to assign the chemical shifts of protonated carbons.
HMBC is arguably the most powerful experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. This allows us to connect the different fragments identified by COSY.
Key Expected HMBC Correlations:
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Protons on the aliphatic ring (e.g., H-7, H-10) will show correlations to the quaternary carbons of the aromatic ring, bridging the two ring systems.
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The aromatic protons (H-1, H-2, H-4) will show correlations to the carbonyl carbon (C-6), confirming the placement of the lactone ring.
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The aromatic proton H-4 will show a key correlation to the carbon bearing the hydroxyl group (C-3), confirming the substitution pattern.
Caption: A logical workflow for the complete structure elucidation process.
Data Synthesis and Final Confirmation
The final step in structure elucidation is the synthesis of all collected data into a single, coherent argument.
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HRMS confirms the elemental formula is C₁₃H₁₂O₄.
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¹³C NMR shows 13 distinct carbon signals, including one carbonyl, six aromatic, and four aliphatic carbons, consistent with the proposed structure.
-
¹H NMR shows the expected number of aromatic and aliphatic protons with appropriate chemical shifts and integrations.
-
COSY confirms the proton-proton connectivity within the 1,2,4-trisubstituted aromatic ring and traces the four-carbon chain of the saturated ring.
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HSQC definitively assigns all protonated carbons.
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HMBC provides the crucial long-range correlations that link the aliphatic ring to the aromatic system and confirm the positions of the lactone and hydroxyl functionalities relative to the rest of the molecule.
When all of this spectroscopic data is in agreement, the structure of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be considered unambiguously confirmed.
Summary of Spectroscopic Data
The following table summarizes the predicted NMR data that would confirm the structure. Actual values may vary slightly based on solvent and concentration.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key HMBC Correlations (from H to C) |
| 1 | ~115 | ~7.8 | d | ~8.5 | C-2, C-4a, C-10b |
| 2 | ~112 | ~6.8 | dd | ~8.5, 2.5 | C-1, C-4, C-4a |
| 3 | ~160 | - | - | - | - |
| 4 | ~108 | ~6.7 | d | ~2.5 | C-2, C-3, C-4a, C-10b |
| 4a | ~155 | - | - | - | - |
| 6 | ~162 | - | - | - | - |
| 6a | ~118 | - | - | - | - |
| 7 | ~28 | ~2.5 | m | - | C-6a, C-8, C-9 |
| 8 | ~22 | ~1.8 | m | - | C-7, C-9, C-10 |
| 9 | ~22 | ~1.8 | m | - | C-8, C-10, C-10a |
| 10 | ~26 | ~2.8 | m | - | C-8, C-9, C-10a, C-6a |
| 10a | ~130 | - | - | - | - |
| 10b | ~148 | - | - | - | - |
| 3-OH | - | ~9.5 | br s | - | C-2, C-3, C-4 |
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